molecular formula C18H31NO B4041183 N-(sec-butyl)-4-(3-isopropyl-5-methylphenoxy)-1-butanamine

N-(sec-butyl)-4-(3-isopropyl-5-methylphenoxy)-1-butanamine

Cat. No.: B4041183
M. Wt: 277.4 g/mol
InChI Key: OCLXWBHRPPKNPW-UHFFFAOYSA-N
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Description

N-(sec-butyl)-4-(3-isopropyl-5-methylphenoxy)-1-butanamine is a useful research compound. Its molecular formula is C18H31NO and its molecular weight is 277.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.240564612 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activities

  • Cardiovascular and Respiratory Effects : The pharmacological effects of N-alkyl homologues of epinephrine, including isopropyl and sec-butyl groups, have been studied. These compounds exhibit both depressor (blood pressure-lowering) and bronchodilatory (airway-opening) effects, suggesting potential applications in cardiovascular and respiratory therapies (Lands & Nash, 1947).

Organic Chemistry and Synthesis

  • Synthesis of Aromatase Inhibitors : Research on the synthesis and evaluation of 3-alkylated piperidine-2,6-diones, including sec-butyl derivatives, as aromatase inhibitors for treating hormone-dependent breast cancer highlights the role of alkyl substitutions in modifying biological activity and therapeutic potential (Hartmann & Batzl, 1986).

Environmental Science

  • Biodegradation of Alkylphenols : The biotransformation of 4-sec-butylphenol by Gram-positive bacteria into various metabolites, including modifications on the alkyl chain and hydroxyl group, demonstrates the environmental relevance of alkyl substitutions in phenolic compounds. This process suggests potential pathways for the microbial degradation of environmental pollutants (Hahn et al., 2013).

Antioxidant Phenolic Compounds

  • Maple Syrup Phytochemicals : Research identifying a variety of antioxidant phenolic compounds in maple syrup, including lignans and coumarins, indicates the broad relevance of phenolic structures in natural product chemistry and potential health benefits. While not directly related, this highlights the interest in phenolic compounds for their bioactive properties (Li & Seeram, 2010).

Properties

IUPAC Name

N-butan-2-yl-4-(3-methyl-5-propan-2-ylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO/c1-6-16(5)19-9-7-8-10-20-18-12-15(4)11-17(13-18)14(2)3/h11-14,16,19H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLXWBHRPPKNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCCOC1=CC(=CC(=C1)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(sec-butyl)-4-(3-isopropyl-5-methylphenoxy)-1-butanamine
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N-(sec-butyl)-4-(3-isopropyl-5-methylphenoxy)-1-butanamine
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N-(sec-butyl)-4-(3-isopropyl-5-methylphenoxy)-1-butanamine
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N-(sec-butyl)-4-(3-isopropyl-5-methylphenoxy)-1-butanamine
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N-(sec-butyl)-4-(3-isopropyl-5-methylphenoxy)-1-butanamine
Reactant of Route 6
N-(sec-butyl)-4-(3-isopropyl-5-methylphenoxy)-1-butanamine

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